Product packaging for Acid Brown 348(Cat. No.:CAS No. 72827-72-6)

Acid Brown 348

Cat. No.: B13734016
CAS No.: 72827-72-6
M. Wt: 680.5 g/mol
InChI Key: DVKOMRLUIUUBFG-UHFFFAOYSA-M
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Description

Acid Brown 348 (CAS Number: 72827-72-6) is a water-soluble acid dye belonging to the trisazo chemical class . It is characterized by a dark red light brown shade . Its primary research applications involve the dyeing and printing of protein-based substrates, specifically wool fabrics . It is also utilized by researchers for shading leather and paper surfaces . The compound is known in the research community under several trade names, including Acid Brown SR, Acid Brown RS, Borunil Brown A-R, and Intrapel Fast Brown R . This product is intended for research and development purposes exclusively. It is labeled "For Research Use Only" (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material in accordance with safe laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H17N8NaO10S B13734016 Acid Brown 348 CAS No. 72827-72-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

72827-72-6

Molecular Formula

C28H17N8NaO10S

Molecular Weight

680.5 g/mol

IUPAC Name

sodium;3-[[2,6-dihydroxy-3-(naphthalen-1-yldiazenyl)-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-5-nitrobenzenesulfonate

InChI

InChI=1S/C28H18N8O10S.Na/c37-24-14-21(31-29-16-8-10-17(11-9-16)35(40)41)25(33-30-20-7-3-5-15-4-1-2-6-19(15)20)28(39)26(24)34-32-22-12-18(47(44,45)46)13-23(27(22)38)36(42)43;/h1-14,37-39H,(H,44,45,46);/q;+1/p-1

InChI Key

DVKOMRLUIUUBFG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C(=C(C=C3N=NC4=CC=C(C=C4)[N+](=O)[O-])O)N=NC5=C(C(=CC(=C5)S(=O)(=O)[O-])[N+](=O)[O-])O)O.[Na+]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for Acid Brown 348

Established Reaction Pathways for Acid Brown 348 Synthesis

The production of polyazo dyes like this compound is fundamentally based on sequential diazotization and coupling reactions. nih.gov This process allows for the systematic construction of the molecule by linking various aromatic precursors.

Diazotization and Coupling Reactions in this compound Production

The synthesis of an azo dye begins with a diazotization reaction. ajchem-a.com This involves treating a primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). slideshare.netsemanticscholar.org This reaction is performed at low temperatures (0–5°C) to form a diazonium salt, which is often unstable and used immediately in the next step. nih.govslideshare.net

The subsequent step is the azo coupling reaction, which is an electrophilic aromatic substitution. slideshare.net The highly reactive diazonium salt acts as an electrophile and attacks an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine. nih.gov For a trisazo dye like this compound, this process is repeated three times, with each step adding another aromatic unit to the growing dye molecule. The reaction conditions, particularly pH, are critical in directing the coupling to the desired position on the aromatic ring. slideshare.net

Precursor Compound Chemistry and Intermediate Transformations in this compound Formation

While the exact proprietary combination of precursors for this compound is not publicly disclosed, the synthesis of similar brown polyazo dyes often involves the diazotization of an aromatic amine and subsequent couplings with various aromatic intermediates. nih.gov The formation of brown shades typically results from the combination of different chromophores within the same molecule. nih.gov

The synthesis would likely start with a primary aromatic amine, which is diazotized. This diazonium salt is then coupled to a second aromatic molecule (the first coupling component). The resulting monoazo compound, which still contains a reactive amino group, can then be diazotized again and coupled to a third aromatic molecule (the second coupling component). This process is repeated once more to form the final trisazo structure.

Common precursors used in the synthesis of acid brown dyes can include various substituted anilines and naphthol or naphthalene (B1677914) derivatives, such as H-Acid, Resorcinol, and p-Nitroaniline (PNA). environmentclearance.nic.in The sequence of these coupling reactions and the specific intermediates chosen determine the final color and properties of the dye.

Table 1: Potential Precursor Classes for this compound Synthesis

Precursor TypeChemical ClassRole in Synthesis
Diazo ComponentPrimary Aromatic Amines (e.g., Substituted Anilines)Forms the initial diazonium salt.
Coupling Component 1Naphthol or Naphthylamine DerivativesReacts with the first diazonium salt to form a monoazo intermediate.
Coupling Component 2Phenols or Aromatic AminesReacts with the diazotized monoazo intermediate to form a disazo compound.
Coupling Component 3Phenols, Naphthols, or other activated ringsReacts with the diazotized disazo intermediate to form the final trisazo dye.

Novel Approaches and Sustainable Synthesis Protocols for this compound Analogs

Traditional azo dye synthesis often involves harsh conditions and toxic solvents. rsc.org Modern research focuses on developing greener and more sustainable methods applicable to the synthesis of this compound analogs. These novel approaches aim to improve efficiency, reduce waste, and enhance safety. rsc.orgresearchgate.net

Key sustainable strategies include:

Solvent-Free Reactions: Performing diazotization and coupling reactions using grinding techniques without any solvent significantly reduces environmental impact. tandfonline.comresearchgate.net

Solid Acid Catalysts: Replacing liquid acids like HCl with recyclable solid acid catalysts, such as nano silica-supported boron trifluoride (nano BF₃·SiO₂) or sulfonic acid-functionalized magnetic nanoparticles, simplifies the process and minimizes acid waste. researchgate.nettandfonline.com These catalysts can often be recovered and reused. rsc.org

Alternative Energy Sources: The use of ultrasound or microwave irradiation can accelerate reaction rates, improve yields, and lead to more energy-efficient syntheses. researchgate.net

Water-Based Synthesis: Developing synthetic routes that can be performed in water, a green and non-toxic solvent, is a major goal for sustainable chemistry. tandfonline.com

Table 2: Comparison of Synthesis Protocols

MethodAdvantagesDisadvantages
Traditional Well-established, high yields for many dyes.Uses corrosive acids, toxic solvents, low temperatures, unstable intermediates. rsc.org
Grinding (Solvent-Free) Environmentally benign, rapid, simple workup, cost-effective. tandfonline.comMay not be suitable for all substrates.
Solid Acid Catalysis Recyclable catalyst, avoids liquid acid waste, stable diazonium salts. researchgate.netresearchgate.netCatalyst preparation can be complex.
Ultrasound/Microwave Faster reaction times, higher efficiency. researchgate.netRequires specialized equipment.

Regioselective and Stereoselective Considerations in this compound Synthesis

Regioselectivity , the control of the position of the chemical bond formation, is crucial in the synthesis of complex azo dyes like this compound. The position where the diazonium group attaches to the coupling component's aromatic ring significantly impacts the final dye's color and properties.

The regioselectivity of the azo coupling reaction is primarily controlled by two factors:

Directing Effects of Substituents: The existing functional groups (like -OH or -NH₂) on the coupling component direct the incoming electrophilic diazonium salt to specific positions (usually ortho or para).

Reaction pH: The pH of the reaction medium is critical. For couplings with phenols, alkaline (basic) conditions are used to form the more reactive phenoxide ion. For couplings with aromatic amines, acidic to neutral conditions are typically employed. slideshare.net Incorrect pH can lead to the formation of undesired isomers or side products. tandfonline.com

Stereoselectivity , which relates to the spatial orientation of atoms, is also a consideration. The azo group (–N=N–) can exist as two geometric isomers: the more stable trans (E) isomer and the less stable cis (Z) isomer. ajchem-a.commetu.edu.tr In most synthetic and application contexts, the trans isomer is the predominant and desired form due to its linear shape and thermodynamic stability. The conversion between these isomers can be induced by light, a property known as photoisomerization, which is relevant in high-tech applications but less so for traditional dyeing. metu.edu.tr

Post-Synthetic Modifications and Functional Derivatizations of this compound for Research Applications

Once the basic structure of this compound is synthesized, it can be chemically modified to enhance its properties or create new functionalities for research purposes. This process is known as post-synthetic modification. researchgate.netrsc.org

For a molecule like this compound, which contains hydroxyl (–OH), sulfonic acid (–SO₃H), and potentially amino (–NH₂) groups, a variety of derivatizations are possible. These modifications can be used to:

Improve Solubility or Binding: Altering or adding functional groups can change the dye's solubility in different solvents or improve its affinity for specific substrates.

Develop Sensors: The dye could be modified to act as a sensor. For example, a functional group could be attached that changes color or fluorescence upon binding to a specific ion or molecule, such as cyanide. researchgate.net

Create Bioconjugates: The dye could be functionalized with reactive groups that allow it to be covalently attached to biological molecules like proteins or DNA for use as a label or probe in biomedical research.

Enhance Photophysical Properties: Modifications can be made to the aromatic structure to tune its light-absorbing properties, potentially for applications in materials science or as a photosensitizer.

Table 3: Potential Post-Synthetic Modifications and Research Applications

Modification TypeReagents/ReactionTarget Functional GroupPotential Research Application
Esterification Acyl Chlorides, Carboxylic AcidsHydroxyl (–OH)Tuning solubility, creating prodrugs, altering material properties.
Amidation Activated Carboxylic AcidsAmino (–NH₂)Linking to biomolecules, building larger molecular architectures. nih.gov
Sulfonamide Formation Sulfonyl ChloridesAmino (–NH₂)Modifying electronic properties, pharmaceutical applications.
Metal Complexation Metal Salts (e.g., Cr, Co, Cu)Hydroxyl, Amino, Azo groupsImproving light and wash fastness, creating mordant dyes. nih.gov
Palladium-Catalyzed Cross-Coupling Boronic Acids, OrganostannanesHalogenated derivativesCreating novel dye structures with extended π-systems for advanced materials. ucl.ac.uk

These derivatization strategies open up possibilities for transforming a conventional dye like this compound into a specialized chemical tool for a wide range of scientific research applications.

Environmental Occurrence, Transport, and Abiotic/biotic Transformations of Acid Brown 348

Distribution and Prevalence of Acid Brown 348 in Aquatic and Terrestrial Environmental Systems

This compound, a complex azo dye, is primarily introduced into the environment through industrial effluents. asianpubs.orgenvironmentclearance.nic.in Its presence is a significant concern in the aquatic systems receiving wastewater from industries such as textile, leather tanning, and paper production. niscpr.res.in These dyes are designed to be stable and resistant to fading, which contributes to their persistence in the environment after discharge. asianpubs.org

The distribution of this compound is most concentrated in the immediate vicinity of industrial discharge points, impacting rivers and coastal zones. scispace.com Studies have detected high concentrations of the dye in untreated factory wastewater. asianpubs.org Once in aquatic environments, these complex aromatic compounds are known to be highly soluble in water and can be transported over distances by water currents. asianpubs.org They can reduce light penetration in water, which in turn affects the photosynthetic activity of aquatic life. asianpubs.orgugm.ac.id

While direct monitoring data for this compound in terrestrial systems is limited, its prevalence can be inferred from the behavior of similar pollutants. Soils and sediments often act as sinks and long-term sources for chemicals released in wastewater. who.int Contamination of terrestrial environments can occur through the use of contaminated water for irrigation, leakage from effluent treatment ponds, or the disposal of sludge from wastewater treatment facilities. The dye molecules can adsorb to soil and sediment particles, leading to their accumulation. who.int

Environmental Monitoring and Survey Methodologies for this compound in Effluents

Monitoring this compound in industrial effluents is crucial for assessing environmental compliance and the effectiveness of treatment processes. bham.ac.uk A typical survey methodology involves several stages, from sample collection to laboratory analysis. wbdg.orgepa.gov

Sample Collection and Pre-treatment:

Collection: Samples are collected from industrial discharge points, wastewater treatment plant influents and effluents, and receiving water bodies. wbdg.org Both grab samples and composite samples can be utilized to get a representative understanding of the effluent quality over time.

Preservation: Immediate preservation of samples is necessary to prevent degradation of the target analyte. This typically involves refrigeration and protection from light. The pH of the sample may also be adjusted. wbdg.org

Extraction: For complex aqueous matrices, a sample pre-treatment or extraction step is often required to concentrate the dye and remove interfering substances. This can involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE). europa.eu

Analytical Detection:

UV-Visible Spectrophotometry: This is a common and straightforward method for quantifying the concentration of dyes in a solution. niscpr.res.in The analysis for this compound is performed at its wavelength of maximum absorbance (λmax), which has been identified as 522 nm or 528 nm in different studies. asianpubs.orgniscpr.res.inmdpi.com A calibration curve is prepared using standards of known concentrations to determine the concentration in the environmental sample. mdpi.com

Chromatography and Mass Spectrometry (LC/MS): For more detailed analysis, especially for identifying degradation byproducts, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is employed. asianpubs.org This technique allows for the separation of the parent dye from other compounds in the mixture and provides mass-to-charge ratio data that helps in the structural elucidation of transformation products. asianpubs.orgeuropa.eu

Sorption and Desorption Dynamics of this compound in Environmental Matrices

The transport and fate of this compound in the environment are heavily influenced by its interaction with solid matrices like soil, sediment, and biomass. Sorption, the process of the dye binding to these solid surfaces, can immobilize the pollutant, but desorption can remobilize it, posing a long-term risk.

Studies have investigated the removal of this compound and similar dyes from aqueous solutions using various sorbent materials, including exfoliated graphite (B72142) and aminized cellulose (B213188) acetate (B1210297). niscpr.res.insemanticscholar.org In one study, an ultrasound-assisted adsorption process using exfoliated graphite achieved a 90% removal of this compound within 120 minutes. niscpr.res.in The process involves the transfer of dye molecules from the water phase to the surface of the sorbent. The efficiency of this process is dependent on the properties of both the dye and the sorbent material, as well as several environmental factors. niscpr.res.iniwaponline.com

Mechanistic Insights into Adsorption Kinetics and Isotherms of this compound

To understand the mechanism of adsorption, researchers analyze the kinetics (rate) and equilibrium (isotherm) of the process.

Adsorption Kinetics: The kinetics of dye adsorption describe the rate at which the dye is removed from the solution and attaches to the adsorbent surface. The pseudo-second-order kinetic model has been shown to accurately describe the adsorption of Acid Brown dyes onto various adsorbents. semanticscholar.orgiwaponline.comresearchgate.net This suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecule. semanticscholar.org

Adsorption Isotherms: Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the solid surface at a constant temperature. semanticscholar.org Several models are used to analyze this relationship.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. jofamericanscience.orgakjournals.com

Freundlich Isotherm: This model is empirical and describes adsorption on heterogeneous surfaces. semanticscholar.orgjofamericanscience.org It suggests that the bond between the dye and the adsorbent is strong. semanticscholar.org

Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process. semanticscholar.org

For the adsorption of a similar dye, Acid Brown 354, onto aminized cellulose acetate, the Freundlich model provided the best fit, indicating a strong bond and heterogeneous surface interactions. semanticscholar.org In contrast, studies on other acid dyes have sometimes found the Langmuir model to be more suitable, suggesting monolayer coverage. jofamericanscience.org

Table 1: Adsorption Isotherm and Kinetic Models for Acid Brown Dyes This table is interactive and summarizes findings from various studies on Acid Brown dyes.

Model Type Model Name Key Assumption/Description Applicability to Acid Brown Dyes References
Kinetics Pseudo-Second-Order The rate-limiting step is the chemical adsorption process (chemisorption). Frequently provides the best fit for experimental data. semanticscholar.org, researchgate.net, iwaponline.com
Isotherm Freundlich Adsorption occurs on a heterogeneous surface with a non-uniform distribution of heat of adsorption. Found to be a good fit, suggesting strong dye-adsorbent bonding. semanticscholar.org
Isotherm Langmuir Adsorption is limited to a monolayer on a homogeneous surface with a finite number of identical sites. Has been shown to fit equilibrium data for similar acid dyes. iwaponline.com, jofamericanscience.org

| Isotherm | Temkin | Considers the effect of adsorbent-adsorbate interactions, assuming a linear decrease in heat of adsorption with coverage. | Evaluated alongside other models to understand the heat of adsorption. | semanticscholar.org, iwaponline.com |

Influence of Environmental Parameters on this compound Sorption (e.g., pH, temperature, ionic strength)

The efficiency of this compound sorption is highly sensitive to environmental conditions.

pH: The pH of the solution is a critical parameter as it affects the surface charge of the adsorbent and the ionization of the dye molecule. researchgate.netjofamericanscience.org For the adsorption of this compound onto exfoliated graphite, the removal efficiency was significantly higher at a very acidic pH of 1. niscpr.res.in Similarly, for Acid Brown 354, the highest removal was achieved at a pH of 2. semanticscholar.orgiwaponline.com This is because at low pH, the adsorbent surface becomes more positively charged, which enhances the electrostatic attraction of the anionic dye molecules. jofamericanscience.org

Temperature: Temperature influences the rate of diffusion and the equilibrium capacity of the adsorbent. niscpr.res.in For the ultrasound-assisted adsorption of this compound, the removal rate increased when the temperature was raised from 30°C to 40°C. niscpr.res.in However, a further increase to 50°C led to a slight decrease in efficiency. niscpr.res.in In another study on a similar acid dye, increasing the temperature decreased the removal efficiency, suggesting an exothermic adsorption process. semanticscholar.orgiwaponline.com The effect of temperature can be complex; while higher temperatures increase diffusion rates, they can also decrease the adsorption capacity for exothermic processes or affect the stability of the adsorbent. niscpr.res.in

Ionic Strength: The presence of salts in wastewater can influence dye adsorption. An increase in ionic strength can either enhance or decrease adsorption depending on the specific mechanism. For anionic dyes, high ionic strength can lead to competition between the dye anions and the salt anions (e.g., Cl⁻, NO₃⁻) for the active sites on the adsorbent, which can decrease removal efficiency. mdpi.comjwent.net This occurs because the salt anions can screen the positive charges on the adsorbent surface, weakening the electrostatic attraction with the dye molecules. ugm.ac.idjwent.net

Table 2: Optimal Conditions for Acid Brown Dye Removal by Adsorption This interactive table presents optimal parameters for dye removal from different studies.

Adsorbent Target Dye Optimal pH Optimal Temperature Key Finding References
Exfoliated Graphite (ultrasound-assisted) This compound 1 40°C 90% removal was achieved in 120 minutes under these conditions. niscpr.res.in, niscair.res.in
Aminized Cellulose Acetate Acid Brown 354 2 25°C Maximum removal of 85.24% was obtained. semanticscholar.org, iwaponline.com

Photochemical Degradation Pathways and Kinetics of this compound in Aqueous Systems

Beyond physical removal by sorption, this compound can be broken down by chemical degradation processes. Advanced Oxidation Processes (AOPs), which include photochemical methods, are effective for degrading persistent organic pollutants like azo dyes. asianpubs.orgmdpi.com These processes rely on the generation of highly reactive species, such as hydroxyl radicals (•OH), to mineralize the complex dye molecules into simpler, less harmful compounds. asianpubs.org

A study on the degradation of this compound utilized an ultrasound-promoted Fenton-like process, which serves as a well-documented example of radical-driven degradation. asianpubs.orgasianpubs.org In this system, optimal degradation was achieved at a pH of 2.5 and a temperature of 40°C, resulting in a 96% removal of the dye within 140 minutes. asianpubs.org The degradation kinetics were found to fit a model proposed by Behnajady, which is often used for AOPs. asianpubs.org

Mechanisms of Photo-oxidation and Free Radical Generation in this compound Degradation

The core mechanism of AOPs is the generation of powerful oxidizing free radicals. mdpi.commdpi.com In Fenton and Fenton-like processes, hydroxyl radicals (•OH) are produced from the reaction of hydrogen peroxide (H₂O₂) with iron ions. asianpubs.org

Free Radical Generation: The Fenton-like process in the study on this compound utilized fly ash as a source of iron oxide (Fe₂O₃). asianpubs.org In an acidic solution, Fe³⁺ is produced, which reacts with H₂O₂ to generate •OH radicals. These radicals have a very high oxidation potential and can non-selectively attack organic molecules. asianpubs.orgoup.com Fe³⁺ + H₂O₂ → Fe-OOH²⁺ + H⁺ Fe-OOH²⁺ → Fe²⁺ + HO₂• Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Mechanism of Degradation: The primary point of attack for the •OH radicals on the this compound molecule is the azo bond (-N=N-). asianpubs.org The cleavage of these bonds is responsible for the rapid decolorization of the solution. asianpubs.org Mass spectrometry (LC/MS) analysis of the treated solution identified several intermediate degradation products. asianpubs.org

Table 3: Identified Degradation Products of this compound This interactive table lists intermediate compounds formed during the degradation of this compound in a Fenton-like process.

m/z (Mass-to-Charge Ratio) Identified Degradation Product References
269 4-Hydroxy-6-nitronaphthalene-2-sulfonic acid asianpubs.org
264 4-Hydroxy-3,5-dinitrobenzenesulfonic acid asianpubs.org
200 3,6-Dinitrobenzene-1,2-diol asianpubs.org
158 Naphthalene-1,4-dione asianpubs.org
166 Phthalic acid asianpubs.org

The identification of these smaller aromatic compounds confirms that the degradation proceeds through the fragmentation of the original, complex dye structure. asianpubs.org This radical-driven oxidation continues, breaking down these intermediates into even simpler molecules, ultimately leading toward complete mineralization. asianpubs.org

Table 4: List of Chemical Compounds Mentioned

Compound Name Chemical Formula / Type
This compound Azo Dye
Acid Brown 354 Azo Dye
Hydrogen peroxide H₂O₂
Hydroxyl radical •OH
Iron(II) ion Fe²⁺
Iron(III) ion Fe³⁺
4-Hydroxy-6-nitronaphthalene-2-sulfonic acid Aromatic Compound
4-Hydroxy-3,5-dinitrobenzenesulfonic acid Aromatic Compound
3,6-Dinitrobenzene-1,2-diol Aromatic Compound
Naphthalene-1,4-dione Aromatic Compound
Phthalic acid Aromatic Compound
Cyclohexa-3,5-diene-1,2-dione (benzoquinone) Aromatic Compound
Chloride Cl⁻

Influence of Light Spectrum and Intensity on this compound Photolysis

The degradation of azo dyes through photolysis is dependent on the light spectrum and intensity. Generally, higher energy light, such as ultraviolet (UV) radiation, is more effective at inducing bond cleavage in organic molecules than visible light. acs.org The rate of photolysis can be influenced by the presence of other substances in the water, such as natural humic materials, which can accelerate the photodecomposition of azo dyes. canada.ca

Hydrolytic Stability and Chemical Transformation Mechanisms of this compound

Hydrolysis, the reaction with water, is another potential abiotic degradation pathway for this compound. The stability of a compound to hydrolysis can vary significantly depending on the pH and temperature of the water. acs.org For many organic compounds, hydrolysis can be accelerated under acidic or basic conditions. acs.orgresearchgate.net

Chemical transformation of this compound can also be induced by strong oxidizing agents. For instance, advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (•OH) have been shown to be effective in degrading this dye. asianpubs.org In a Fenton-like process, the hydroxyl radical attacks the azo bond (-N=N-), leading to its cleavage. asianpubs.org This initial attack results in the formation of smaller aromatic compounds. asianpubs.org

Microbial Degradation Mechanisms and Biotransformation Products of this compound

Microbial degradation is a key process in the environmental breakdown of azo dyes like this compound. nih.gov This process can occur under both anaerobic (oxygen-deficient) and aerobic (oxygen-rich) conditions, though the initial and most critical step, the cleavage of the azo bond, typically happens under anaerobic or reducing conditions. canada.cacdnsciencepub.com

The general mechanism involves the breakdown of the complex dye molecule into simpler, often colorless, aromatic amines. uminho.pt These resulting amines may then be further degraded, sometimes more effectively under aerobic conditions. cdnsciencepub.com The ability of microorganisms to carry out these transformations is due to the production of specific enzymes. nih.gov

The primary enzymes responsible for the initial breakdown of azo dyes are azoreductases. nih.govigi-global.com These enzymes catalyze the reductive cleavage of the azo bond (-N=N-), a reaction that requires electron donors like NADH or NADPH. igi-global.com This enzymatic reaction transforms the colored dye into two or more aromatic amines. igi-global.com

Azoreductases are produced by a wide variety of microorganisms, including bacteria and fungi. nih.govmdpi.com The activity of these enzymes is a critical factor in the rate of biodegradation of azo dyes in wastewater treatment systems and natural environments. nih.gov While azoreductases are central, other enzymes like laccases and peroxidases can also be involved in the degradation of certain dyes and their breakdown products, often through oxidative reactions. mdpi.combiotech-asia.org

The biotransformation of this compound results in the formation of several intermediate compounds. Through processes like advanced oxidation, which can mimic certain aspects of microbial degradation, the cleavage of the azo bond in this compound has been shown to produce specific aromatic compounds. asianpubs.org

A study utilizing a Fenton-like process identified several degradation products of this compound. asianpubs.org The initial attack by hydroxyl radicals on the azo linkage led to the formation of intermediates that were subsequently identified using mass spectrometry. asianpubs.org

Table 1: Identified Degradation Products of this compound from a Fenton-Like Process asianpubs.org

m/zPossible Organic Compound
2694-Hydroxy-6-nitronaphthalene-2-sulfonic acid
2644-Hydroxy-3,5-dinitrobenzenesulfonic acid
2003,6-Dinitrobenzene-1,2-diol
158Naphthalene-1,4-dione
166Phthalic acid
108Cyclohexa-3,5-diene-1,2-dione or benzoquinone

These intermediates are smaller aromatic molecules that may be more amenable to further microbial degradation under aerobic conditions. cdnsciencepub.com The identification of these products provides insight into the degradation pathway of this compound and the types of chemical structures that may be present in the environment as a result of its transformation.

Advanced Analytical Methodologies for the Detection and Quantification of Acid Brown 348

Spectroscopic Techniques for Acid Brown 348 Analysis

Spectroscopic methods offer rapid and often non-destructive means for the analysis of this compound. These techniques are based on the interaction of the dye molecule with electromagnetic radiation and provide valuable information regarding its concentration and chemical structure.

UV-Visible spectrophotometry is a widely employed technique for the quantitative determination of this compound in aqueous solutions. The method relies on the principle that the dye absorbs light in the visible region of the electromagnetic spectrum, and the absorbance is directly proportional to its concentration, as described by the Beer-Lambert law.

Research has established that this compound exhibits a maximum absorbance (λmax) at a wavelength of 522 nm. mdpi.com This characteristic absorption peak allows for the straightforward measurement of the dye's concentration in a given sample. The calibration curve for this compound has been shown to be linear over a range of concentrations, enabling accurate quantification. mdpi.com In one study, a TU-1901 double beam UV-Vis spectrophotometer was utilized to monitor the decolorization of this compound, demonstrating the technique's utility in tracking the efficiency of removal processes. mdpi.com

Derivative spectroscopy, a technique that involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength, can be a powerful tool to enhance the resolution of overlapping spectral bands and to eliminate background interference. While specific studies applying derivative spectroscopy to this compound are not extensively documented, this method is generally applicable to the analysis of dyes in complex matrices where interfering substances may obscure the primary absorption peak. By transforming the zero-order spectrum into its derivative, subtle spectral features can be amplified, potentially allowing for more precise quantification of this compound in the presence of other absorbing species.

Table 1: UV-Visible Spectrophotometric Parameters for this compound

ParameterValueReference
Maximum Absorbance (λmax)522 nm mdpi.com
ApplicationConcentration determination mdpi.com
LinearityLinear in the studied range mdpi.com

Fourier Transform Infrared (FTIR) and Raman Spectroscopic Fingerprinting for Structural Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopy techniques that provide detailed information about the chemical bonds and functional groups present in a molecule, effectively generating a unique "fingerprint" for the compound.

FTIR analysis of degradation products of other azo dyes has shown the disappearance of the azo bond peak and the appearance of new peaks corresponding to the breakdown products, thus confirming the degradation of the parent dye molecule. nih.gov Similarly, these techniques could be applied to monitor the structural changes in this compound during degradation processes.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including the transformation products of dyes resulting from degradation processes. By analyzing the magnetic properties of atomic nuclei, NMR can provide information on the connectivity of atoms and the three-dimensional structure of a molecule.

There is limited specific research on the NMR analysis of this compound's transformation products. However, studies on the biodegradation of other azo dyes have successfully employed NMR to identify the resulting metabolites. For example, in the degradation of Brown 706 by Pseudomonas aeruginosa, ¹H NMR and ¹³C NMR were used to confirm the structure of one of the degradation products, p-xylene. nih.gov This demonstrates the potential of NMR spectroscopy to definitively identify the smaller aromatic and aliphatic compounds that may be formed following the cleavage of the azo linkages in this compound. Such analysis is critical for understanding the degradation pathways and assessing the environmental impact of the breakdown products.

Chromatographic Separation and Detection Methods for this compound

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for the analysis of its various transformation products. These methods couple a separation step with a detection system to provide both qualitative and quantitative information.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase.

HPLC coupled with a UV-Visible detector (HPLC-UV-Vis) is a common configuration for the analysis of dyes. The UV-Vis detector can be set to the maximum absorbance wavelength of this compound (522 nm) for selective and sensitive detection. This method allows for the separation of the parent dye from its impurities and degradation products, with each compound exhibiting a characteristic retention time under specific chromatographic conditions.

For more definitive identification and structural information, HPLC can be coupled with a mass spectrometer (HPLC-MS). This powerful combination allows for the separation of compounds by HPLC, followed by their detection and identification based on their mass-to-charge ratio (m/z). Studies on the degradation of this compound have utilized LC-MS to identify the breakdown of the -N=N- bonds. researchgate.net While detailed chromatographic methods for this compound are not extensively published, general methods for azo dye analysis often employ reversed-phase columns with mobile phases consisting of acetonitrile and water with additives like formic acid or ammonium acetate (B1210297) to improve peak shape and ionization efficiency. researchgate.net

Table 2: Potential HPLC Parameters for this compound Analysis (Based on General Azo Dye Methods)

ParameterDescription
Column Reversed-phase C18
Mobile Phase Gradient of acetonitrile and water with formic acid or ammonium formate
Detector UV-Vis (set at 522 nm) or Mass Spectrometry (MS)
Application Separation and quantification of this compound and its degradation products

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Transformation Products

While this compound itself is a non-volatile compound and therefore not suitable for direct analysis by Gas Chromatography (GC), its degradation can lead to the formation of smaller, more volatile organic compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the separation, identification, and quantification of such volatile and semi-volatile compounds.

In a typical GC-MS analysis, the volatile transformation products are first separated based on their boiling points and interaction with the stationary phase in a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison with spectral libraries.

Although no studies have specifically reported the GC-MS analysis of volatile transformation products from this compound, research on the degradation of other azo dyes has identified volatile metabolites such as benzene, biphenyl, and naphthalene (B1677914) derivatives using this technique. researchgate.net Therefore, GC-MS would be an essential tool for a comprehensive investigation of the complete degradation pathway of this compound, particularly for identifying potentially hazardous volatile organic compounds that may be formed.

Ion Chromatography and Capillary Electrophoresis Applications for Charged Species

This compound, being a sulfonated and therefore anionic species, lends itself to analytical techniques that separate charged molecules. Ion chromatography (IC) and capillary electrophoresis (CE) are powerful methods for this purpose.

Ion Chromatography (IC)

While specific studies detailing the IC analysis of this compound are not prevalent in publicly accessible literature, the methodology for other sulfonated azo dyes is well-established and directly applicable. An ion-interaction high-performance liquid chromatography method, a variation of IC, has been successfully used for the separation and determination of various sulfonated azo dyes. nih.gov This technique typically employs a reversed-phase stationary phase (like RP-ODS) and a mobile phase containing an ion-interaction reagent. nih.gov For a compound like this compound, a similar approach would be effective. The mobile phase would likely consist of an acetonitrile-buffer mixture at a controlled pH, with an added ion-interaction reagent such as butylamine to facilitate separation. nih.gov Detection is commonly achieved using spectrophotometry at a wavelength corresponding to the maximum absorbance of the dye. nih.gov

Capillary Electrophoresis (CE)

Capillary electrophoresis, particularly Capillary Zone Electrophoresis (CZE), is a high-resolution technique well-suited for separating charged species like this compound. Methods developed for other sulfonated azo dyes demonstrate the feasibility and effectiveness of this approach. nih.govsci-hub.box The separation in CZE is based on the differential migration of ions in an electric field. For anionic dyes, a buffer with a relatively high pH (e.g., pH 11.5) is often used to ensure the analytes are fully deprotonated and migrate towards the anode. nih.govsci-hub.box The buffer system may also include components like phosphoric acid, tetrabutylammonium hydroxide, and triethylamine to optimize separation. nih.govsci-hub.box Detection is typically performed using a photodiode-array (PDA) detector, which allows for the spectral identification of the dye peak. nih.govresearchgate.net The high efficiency of CE allows for the separation of closely related dye structures and the analysis of complex mixtures. nih.gov

ParameterIon Chromatography (Ion-Interaction HPLC)Capillary Zone Electrophoresis
Stationary Phase Reversed-phase (e.g., RP-ODS)Fused silica capillary
Mobile Phase/Buffer Acetonitrile-phosphate buffer with an ion-interaction reagent (e.g., butylamine)High pH buffer (e.g., pH 11.5) containing phosphate and organic modifiers (e.g., triethylamine)
Separation Principle Partitioning and ion-pairingDifferential electrophoretic mobility
Common Detector Spectrophotometric (UV-Vis)Photodiode-Array (PDA)
Key Advantage Robust and widely availableHigh separation efficiency and low sample volume

Electrochemical Sensor Development and Voltammetric Techniques for this compound

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive compounds, including azo dyes. The azo group (-N=N-) in this compound is electrochemically active, making it a suitable target for voltammetric analysis.

While specific electrochemical sensors designed for this compound are not extensively documented, the principles for detecting other azo dyes are well-established and can be extrapolated. mdpi.com Voltammetric techniques, such as cyclic voltammetry (CV) and square wave anodic stripping voltammetry (SWASV), can be employed. acs.org These methods involve applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte. mdpi.com

The development of a sensor for this compound would likely involve the modification of a working electrode (e.g., glassy carbon electrode) with materials that enhance sensitivity and selectivity. mdpi.comacs.org Nanomaterials such as carbon nanotubes or graphene derivatives have been shown to improve the electrochemical response for various synthetic dyes by increasing the electrode surface area and promoting electron transfer. mdpi.com The analysis would involve placing the sample solution in an electrochemical cell with the modified working electrode, a reference electrode, and a counter electrode. The characteristic reduction or oxidation peaks of the azo group would then be measured. The position and intensity of these peaks can provide qualitative and quantitative information about the dye. mdpi.com

TechniquePrinciplePotential Application for this compound
Cyclic Voltammetry (CV) Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation.Characterization of the redox behavior of the azo group in this compound.
Square Wave Anodic Stripping Voltammetry (SWASV) Preconcentration of the analyte onto the working electrode at a negative potential, followed by a rapid potential scan to strip the analyte off the electrode, generating a current signal.Highly sensitive quantification of this compound at trace levels in environmental samples.
Chemically Modified Electrodes The surface of a working electrode is modified with a chemical substance (e.g., nanomaterials, polymers) to enhance its analytical performance.Increased sensitivity and selectivity for this compound, potentially lowering the detection limit.

Advanced Sample Preparation and Matrix Effects in this compound Environmental Analysis

The analysis of environmental samples, such as river or wastewater, is often complicated by the low concentration of the target analyte and the presence of interfering substances in the sample matrix. nemc.uschromatographyonline.com Therefore, effective sample preparation is a critical step to ensure accurate and reliable quantification of this compound. bataviabiosciences.com

Solid-phase extraction (SPE) is a widely used and effective technique for the extraction and preconcentration of sulfonated azo dyes from aqueous samples. nih.govnih.gov This method involves passing a large volume of the water sample through a solid sorbent material packed in a cartridge. The dye is retained on the sorbent, while other components of the matrix are washed away. The retained dye is then eluted with a small volume of a suitable solvent, resulting in a more concentrated and cleaner sample. nih.gov

For sulfonated azo dyes, reversed-phase sorbents like C18 or polymeric sorbents are commonly used. nih.govnih.gov The water sample is typically acidified (e.g., to pH 3) before being loaded onto the SPE cartridge to ensure the dye is in a form that is readily adsorbed. nih.govnih.gov After loading, the cartridge is washed, and the dye is eluted with a solvent such as methanol. sci-hub.box This preconcentration step can significantly lower the detection limits of the subsequent analytical method, allowing for the measurement of trace levels of this compound in the environment. nih.gov

Matrix Effects

The sample matrix refers to all the components in a sample other than the analyte of interest. chromatographyonline.com In environmental water analysis, the matrix can include dissolved organic and inorganic salts, humic acids, and other pollutants. nemc.us These components can interfere with the analytical measurement, causing either suppression or enhancement of the analyte signal, a phenomenon known as the matrix effect. chromatographyonline.combataviabiosciences.com

For instance, in liquid chromatography, co-eluting matrix components can affect the ionization efficiency of the analyte in the mass spectrometer source. chromatographyonline.com In electrochemical methods, other substances in the sample can adsorb to the electrode surface, fouling it and reducing its sensitivity. To mitigate matrix effects, several strategies can be employed:

Effective Sample Cleanup: As described above, techniques like SPE not only concentrate the analyte but also remove many interfering matrix components.

Matrix-Matched Calibration: Calibration standards are prepared in a solution that mimics the matrix of the actual samples. This helps to compensate for any systematic signal suppression or enhancement caused by the matrix. mdpi.com

Method of Standard Additions: Known amounts of a standard are added to aliquots of the sample itself. The concentration of the analyte is then determined by extrapolating the calibration curve to zero response. This is a powerful method for correcting for matrix effects but is more time-consuming. chromatographyonline.com

Understanding and mitigating matrix effects are essential for achieving accurate quantification of this compound in complex environmental samples.

Innovative Environmental Remediation and Decontamination Technologies for Acid Brown 348

Adsorption Processes for Acid Brown 348 Removal from Aqueous Solutions

Adsorption is a widely utilized physicochemical process for the removal of dyes from wastewater due to its efficiency, economic viability, and ease of operation. wecmelive.com The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

To understand and optimize the adsorption process, kinetic and isotherm models are employed to describe the adsorbent's capacity and the rate of adsorption.

Adsorption Isotherms: These models describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the solid material at a constant temperature.

The Langmuir isotherm assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. hbku.edu.qayoutube.com It is often used to characterize the adsorption of solutes from aqueous solutions. nih.gov

The Freundlich isotherm is an empirical model that applies to adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. youtube.comnih.gov It suggests that adsorption is a multilayer phenomenon. researchgate.net For the related Acid Brown 354 dye, adsorption onto aminized cellulose (B213188) acetate (B1210297) nanofibers was found to follow the Freundlich model, indicating a strong bond between the dye and the adsorbent. nih.gov

Adsorption Kinetics: Kinetic models are used to determine the rate at which the dye is removed from the solution.

The Pseudo-second-order model is one of the most commonly applied kinetic models for the adsorption of pollutants from aqueous solutions. ncsu.edunih.gov It assumes that the rate-limiting step may be chemical adsorption, or chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. nih.gov The successful fitting of experimental data to this model often suggests that chemisorption is the dominant mechanism. nih.govnih.gov Studies on various acid dyes have shown that the adsorption process is often well-described by this model. nih.govresearchgate.net

Table 1: Comparison of Common Adsorption Models
ModelTypeKey Assumptions & Insights
LangmuirIsothermAdsorption is a monolayer process on a homogeneous surface with a finite number of identical sites. youtube.com
FreundlichIsothermAdsorption occurs on a heterogeneous surface with non-uniform energy sites; supports multilayer adsorption. nih.govresearchgate.net
Pseudo-second-orderKineticThe rate-limiting step is chemisorption, involving electron sharing or exchange between adsorbate and adsorbent. ncsu.edunih.gov

Research has focused on developing low-cost, high-efficiency adsorbents for dye removal.

Aminized Cellulose Acetate: Cellulose acetate, a derivative of the natural polymer cellulose, can be modified to enhance its adsorption capabilities. mdpi.com Aminized cellulose acetate (ACA) nanofibers have been investigated for the removal of the structurally similar Acid Brown 354. nih.goviwaponline.com The alkaline nature of the amine groups on the ACA surface makes it an effective candidate for adsorbing acidic dyes. semanticscholar.org

Exfoliated Graphite (B72142): This material has been used for the ultrasound-assisted adsorption of this compound from aqueous solutions. researchgate.netsemanticscholar.org Studies have shown that ultrasound irradiation significantly enhances the removal efficiency. A 90% removal rate was achieved within 120 minutes under optimized conditions of pH 1, a temperature of 40°C, and an adsorbent dosage of 2.0 g/L. researchgate.netsemanticscholar.org

Graphene Oxide (GO): As a derivative of graphite, GO possesses a large surface area and abundant oxygen-containing functional groups, making it a promising adsorbent. mdpi.com GO has demonstrated high efficiency in removing industrial dyes, particularly at acidic pH. researchgate.net The purification of GO is a critical step in its preparation to ensure optimal performance. researchgate.net

Biowaste: Various forms of agricultural and biological waste are being explored as cost-effective and environmentally friendly adsorbents. nih.gov Materials like banana peels, groundnut shells, and mango bark contain cellulose, lignin, and various functional groups (hydroxyl, carboxyl) that can bind dye molecules. nih.gov These biowaste-derived adsorbents offer a sustainable approach to waste management and water treatment. nih.gov

Table 2: Performance of Novel Adsorbents for Acid Dyes
AdsorbentTarget DyeKey FindingsReference
Exfoliated Graphite (with ultrasound)This compoundAchieved 90% removal in 120 minutes at pH 1 and 40°C. researchgate.netsemanticscholar.org
Aminized Cellulose AcetateAcid Brown 354Maximum removal (85.24%) obtained at pH 2 and 25°C. nih.goviwaponline.com
Graphene Oxide (GO)Acid Orange & Acid BlackHighest efficiency (>92%) was achieved at acidic pH after 120 minutes. researchgate.net
Biowaste (Groundnut Shell)Methylene Blue, Crystal Violet, Malachite GreenDemonstrated high removal efficiencies (97.78%, 90.39%, and 97.3% respectively). nih.gov

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water by oxidation through reactions with highly reactive hydroxyl radicals (•OH). mdpi.comatlantis-press.commostwiedzy.pl These processes are considered highly effective for degrading complex and stable dye molecules like this compound. atlantis-press.com

Photocatalysis involves the acceleration of a photoreaction in the presence of a catalyst. Semiconductor materials like Titanium dioxide (TiO₂) and Zinc oxide (ZnO) are widely used for this purpose. mdpi.com The process begins when the semiconductor absorbs photons with energy greater than its band gap, generating electron-hole pairs. mdpi.com These charge carriers react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which then degrade the dye molecules. mdpi.com

ZnO has shown superior photocatalytic performance compared to TiO₂ for degrading some organic pollutants, which is attributed to its higher electron mobility and quantum efficiency. mdpi.com While specific studies on the photocatalysis of this compound are limited, the effectiveness of ZnO-based systems has been demonstrated for other acid dyes, such as Acid Black 1 and Acid Green 25. researchgate.netresearchgate.net

A study on the degradation of this compound utilized an ultrasound-promoted Fenton-like process with fly ash as the catalyst. asianpubs.org This combined approach proved highly effective, achieving a 96% removal of the dye under optimal conditions. asianpubs.org The analysis confirmed the breakdown of the azo bonds (-N=N-), which are responsible for the dye's color. asianpubs.org

Table 3: Optimal Conditions for Fenton-like Degradation of this compound
ParameterOptimal Value
pH2.5
Catalyst (Fly Ash) Dosage2.5 g/L
H₂O₂ Concentration5.0 mM
Initial Dye Concentration50 mg/L
Temperature40 °C
Reaction Time140 min
Ultrasonic Frequency40 kHz
Removal Ratio 96%
asianpubs.org

Ozonation: Ozone (O₃) is a powerful oxidizing agent that can degrade dye molecules either through direct reaction or indirectly via the formation of hydroxyl radicals in water. atlantis-press.com Ozone treatment has been shown to be very effective in the decolorization of various dye classes. atlantis-press.commdpi.com

Sonolysis: This AOP utilizes high-frequency ultrasound (typically >20 kHz) to induce acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in a liquid. mdpi.com The collapse of these bubbles creates localized hot spots with extreme temperatures and pressures, leading to the thermal decomposition of water molecules into hydroxyl radicals, which then degrade the pollutants. mdpi.com Sonolysis has been effectively combined with other AOPs. For this compound, the combination of ultrasound with a Fenton-like process resulted in a more effective degradation than either method used individually. asianpubs.org

Mechanistic Studies of Free Radical Pathways in AOPs of this compound

Advanced Oxidation Processes (AOPs) are highly effective for the degradation of refractory organic pollutants like this compound. These processes are characterized by the in-situ generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), which non-selectively attack the dye molecules.

One study investigated the ultrasound-promoted degradation of this compound using a Fenton-like process with fly ash as a catalyst. capes.gov.br The primary mechanism involves the generation of hydroxyl radicals through the catalytic decomposition of hydrogen peroxide (H₂O₂). The application of ultrasound enhances the process by creating acoustic cavitation, which leads to the formation of additional radicals and improves mass transfer. Mechanistic investigations using UV-VIS and LC-MS analyses revealed that the degradation of this compound is initiated by the cleavage of the azo bonds (–N=N–). capes.gov.br This initial attack by free radicals breaks down the complex dye molecule into smaller, less colored, and often more biodegradable intermediates. The optimal conditions for this process were found to be a pH of 2.5, a fly ash dosage of 2.5 g/L, and an H₂O₂ concentration of 5.0 mM, achieving a 96% removal ratio. capes.gov.br

The general mechanism for the Fenton-like degradation of this compound can be summarized by the following reactions:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺

•OH + this compound → Degradation Products

The hydroxyl radicals are the main oxidizing species responsible for the initial fragmentation of the dye molecule.

Electrochemical Degradation of this compound in Aqueous Systems

Electrochemical degradation is another promising AOP for the treatment of dye-laden wastewater. This technology utilizes an electric current to drive oxidation and reduction reactions, leading to the breakdown of pollutants. The process can occur through direct electron transfer at the anode or indirectly through the electrochemical generation of oxidants like hypochlorite, ozone, and hydrogen peroxide. electrochemsci.org

A study on the decolorization of "Acid Brown" dye, which shares a similar molecular formula with this compound, in a batch recycle electrochemical reactor demonstrated the efficacy of anodic oxidation. electrochemsci.org Using a graphite anode and a stainless steel cathode, the research showed that increasing the current density and the concentration of an electrolyte like sodium chloride (NaCl) enhances color and Chemical Oxygen Demand (COD) removal. The presence of chloride ions facilitates the generation of active chlorine species (Cl₂ and hypochlorite), which act as powerful oxidizing agents for the dye molecules. Under optimal conditions, this electrochemical system achieved 100% color removal and an 89% reduction in COD. electrochemsci.org

The degradation process in the presence of chloride can be represented by the following reactions at the anode:

2Cl⁻ → Cl₂ + 2e⁻

Cl₂ + H₂O → HOCl + H⁺ + Cl⁻

HOCl → H⁺ + OCl⁻

Cl₂/HOCl/OCl⁻ + this compound → CO₂ + H₂O + other inorganic ions

The efficiency of electrochemical degradation is influenced by several operational parameters, as detailed in the table below.

ParameterEffect on DegradationReference
Current DensityIncreased current density enhances removal efficiency. electrochemsci.org
NaCl ConcentrationHigher concentration leads to better performance due to increased generation of active chlorine species. electrochemsci.org
Initial Dye ConcentrationHigher initial concentrations generally lead to lower removal efficiency. electrochemsci.org
pHThe study on "Acid Brown" dye found no significant effect on the rate of electrochemical oxidation in the pH range of 3 to 9. electrochemsci.org

Biological Treatment Technologies for this compound Removal in Engineered Systems

Biological treatment methods are often considered cost-effective and environmentally friendly alternatives for dye wastewater remediation. These technologies utilize microorganisms or their enzymes to break down complex organic molecules. For azo dyes like this compound, a combination of anaerobic and aerobic processes is typically required for complete mineralization. wur.nl

While specific studies focusing solely on this compound in engineered biological systems are limited, research on a dye with an identical molecular formula (C₃₀H₂₀N₈Na₂O₁₂S₂) provides significant insights. This study demonstrated the potential of Pseudomonas aeruginosa for the bioremediation of this "Brown 703" azo dye. The bacterium was found to possess azoreductase, an enzyme crucial for the initial breakdown of the azo bond.

The complete biodegradation of azo dyes typically involves a two-stage process. wur.nl

Anaerobic Stage: Under anaerobic conditions, the azo bonds (–N=N–) of the dye molecule are reductively cleaved by microorganisms. This process results in the decolorization of the wastewater and the formation of aromatic amines, which are often colorless but can be toxic and recalcitrant.

Aerobic Stage: The aromatic amines produced during the anaerobic stage are generally resistant to further degradation under anaerobic conditions. However, they can be effectively mineralized by different microbial communities under aerobic conditions into simpler, non-toxic compounds such as carbon dioxide, water, and inorganic salts. wur.nl

The enzymatic treatment of dye wastewater offers a more specific and often faster alternative to using whole microbial cells. Enzymes like laccases, peroxidases, and azoreductases have been shown to be effective in degrading azo dyes. nih.govresearchgate.net These enzymes can be used in their free form or immobilized onto a solid support within a bioreactor to enhance stability and reusability. nih.gov

Azoreductases: These enzymes catalyze the reductive cleavage of the azo bond, which is the initial step in the biodegradation of azo dyes. This process is typically anaerobic.

Laccases and Peroxidases: These are oxidative enzymes that can degrade a wide range of phenolic compounds, including the aromatic amines formed from azo dye reduction. They can also directly attack some azo dyes. The use of mediators can sometimes enhance the activity of these enzymes towards a broader range of substrates. nih.gov

Immobilized laccase in packed bed bioreactors has been shown to achieve nearly 90% decolorization of other azo dyes over several days of continuous operation. nih.gov While specific studies on the use of enzyme-mediated bioreactors for this compound are not available, the principles of enzymatic degradation are applicable to this compound.

Hybrid and Integrated Remediation Systems for Enhanced this compound Abatement

To overcome the limitations of individual treatment processes, hybrid and integrated systems that combine different technologies are being developed. These systems aim to achieve higher removal efficiencies, complete mineralization, and cost-effectiveness. For the treatment of recalcitrant azo dyes like this compound, a common and effective approach is the integration of AOPs with biological treatment. mdpi.comuow.edu.au

A typical hybrid system might involve:

AOP Pre-treatment: An initial AOP step (e.g., ozonation, Fenton process, or electrochemical oxidation) is used to partially oxidize the complex dye molecule. This breaks down the chromophore, leading to decolorization, and transforms the recalcitrant structure into more biodegradable intermediates.

Biological Post-treatment: The effluent from the AOP pre-treatment, now containing more readily biodegradable compounds, is then subjected to a conventional biological treatment process (e.g., activated sludge) for complete mineralization.

This sequential arrangement leverages the strengths of both technologies. The AOP effectively handles the non-biodegradable nature of the parent dye, while the biological process provides a cost-effective means of removing the resulting organic load. While specific studies on hybrid systems for this compound have not been identified, the successful application of this approach to a wide range of other azo dyes suggests its potential for the effective abatement of this compound as well. mdpi.comuow.edu.au

Assessment of By-Products and Mineralization Efficiency in this compound Treatment Processes

In the study of the ultrasound-promoted Fenton-like degradation of this compound, LC-MS analysis was used to identify the degradation compounds. The results confirmed the breaking of the –N=N– bonds as the initial degradation step. capes.gov.br The ultimate goal of any treatment process is the complete mineralization of the organic pollutant into CO₂, H₂O, and inorganic ions. Mineralization efficiency is typically assessed by measuring parameters such as Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD).

The electrochemical oxidation of "Acid Brown" dye resulted in an 89% reduction in COD, indicating a high degree of mineralization. electrochemsci.org The table below summarizes the mineralization efficiency of different treatment processes for azo dyes.

Treatment ProcessPollutantMineralization Efficiency (Parameter)Reference
Electrochemical Oxidation"Acid Brown" Dye89% (COD) electrochemsci.org
Ultrasound/Fenton-likeThis compound95% removal of CODcr from factory wastewater capes.gov.br
Anaerobic-Aerobic SBRAcid Red 14Significant TOC removal in the aerobic stage acs.org

It is important to note that while decolorization can be achieved relatively easily through the cleavage of the azo bond, complete mineralization of the resulting aromatic amines can be more challenging and often requires a subsequent aerobic biological or advanced oxidation step.

Theoretical and Computational Chemistry Approaches to Acid Brown 348 Research

Quantum Chemical Calculations of Acid Brown 348 Electronic Structure and Reactivity

Quantum chemical calculations, rooted in solving the electronic Schrödinger equation, offer profound insights into the fundamental properties of molecules like this compound. acs.org These methods can elucidate electron distribution, orbital energies, and molecular geometry, which are crucial for predicting chemical behavior. rsdjournal.org

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. sapub.org It is particularly valuable for studying reaction mechanisms, such as the degradation of complex organic molecules. For azo dyes like this compound, DFT could be employed to model potential degradation pathways, for instance, through the cleavage of the azo (-N=N-) bonds, which is a common degradation mechanism for this class of compounds. researchgate.net

Research on other complex organic molecules has demonstrated that DFT can be used to develop comprehensive degradation pathways from a parent compound to its various breakdown products. rsc.org Such studies can identify reaction intermediates and transition states, providing a thermodynamic and kinetic understanding of the degradation process. tdx.cat For example, in the context of other pollutants, DFT has been used to pinpoint initial reaction sites for oxidative degradation. sci-hub.se In the case of this compound, DFT calculations could theoretically map out the energetic landscape of its decomposition, helping to predict the most likely degradation products under various environmental or treatment conditions, such as advanced oxidation processes. researchgate.netsci-hub.se

Table 1: Potential Applications of DFT in this compound Degradation Research

Research Area Potential DFT Application Insights Gained
Reaction Mechanisms Mapping potential energy surfaces for azo bond cleavage. Identification of rate-determining steps and key intermediates.
Product Identification Calculating the stability of potential degradation products. Prediction of major and minor degradation products.

| Reactivity Analysis | Modeling reactions with oxidants (e.g., hydroxyl radicals). | Understanding the susceptibility of different parts of the molecule to attack. |

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules and is fundamental to understanding chemical bonding and reactivity. numberanalytics.com Frontier Molecular Orbital (FMO) theory, a key component of MO theory, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). raena.aitaylorandfrancis.com The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org

The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and stability. numberanalytics.com A small HOMO-LUMO gap generally indicates higher reactivity. numberanalytics.com For this compound, FMO theory could be applied to:

Predict Reaction Sites: The regions of the molecule with the highest HOMO density are likely sites for electrophilic attack, while regions with the highest LUMO density are prone to nucleophilic attack.

Explain Reactivity: The energies of the HOMO and LUMO can help explain the dye's reactivity towards other chemical species, such as mordants, fibers, or degrading agents. taylorandfrancis.com

Understand Electronic Transitions: The HOMO-LUMO gap is related to the energy required for electronic transitions, which is fundamental to the dye's color properties.

While specific FMO analyses for this compound are not available, the principles of the theory provide a clear framework for how its reactivity could be computationally investigated. sapub.org

Molecular Dynamics Simulations of this compound Interactions with Solvents and Adsorbent Surfaces

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique allows for the investigation of complex processes such as solvent interactions and adsorption phenomena, which are highly relevant to the application and environmental fate of dyes. nih.govnih.gov

For this compound, MD simulations could model its behavior in aqueous solutions, providing insights into its hydration shell and interactions with dissolved ions. acs.org Furthermore, MD is a powerful tool for studying the interface between a molecule and a solid surface. northwestern.edu Research on the removal of this compound from aqueous solutions has utilized exfoliated graphite (B72142) as an adsorbent. niscpr.res.in MD simulations could be used to model the adsorption process of the this compound molecule onto the graphite surface at an atomistic level. rsc.org Such simulations could reveal:

The preferred orientation of the dye molecule on the adsorbent surface.

The key intermolecular forces driving the adsorption (e.g., van der Waals, electrostatic interactions).

The role of solvent molecules in the adsorption process.

By simulating the system at a molecular level, MD can complement experimental studies and provide a detailed picture of the interactions governing the dye's behavior on adsorbent materials. acs.org

Table 2: Potential Insights from MD Simulations of this compound

System Simulation Focus Potential Findings
This compound in Water Solvation structure and dynamics. Characterization of the hydration shell and dye conformation in solution.

| This compound with Adsorbents | Adsorption mechanism on surfaces like exfoliated graphite. | Identification of binding sites, adsorption energy, and the orientation of the adsorbed dye. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Environmental Fate (non-biological)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are predictive tools that correlate the chemical structure of a compound with its activity or properties. ecetoc.org For environmental science, these models are often used to estimate the fate and effects of chemicals when experimental data is lacking. whiterose.ac.uk

However, the applicability of QSAR models to certain classes of chemicals, like acid dyes, is limited. canada.ca Experts have identified dyes and pigments as "difficult to model" using QSARs because their complex structures and ionic nature often fall outside the domain of applicability of many models. canada.caresearchgate.net For strongly ionic acid dyes, mass balance fate models are also not considered applicable. canada.ca Therefore, predicting the environmental fate of substances like this compound often relies on a qualitative assessment of their physical and chemical properties rather than QSAR predictions. canada.ca

Should appropriate models be developed, they could potentially predict properties relevant to the non-biological environmental fate of this compound, such as:

Adsorption to soil and sediment (Log Koc): Given its ionic nature, electrostatic interactions are expected to play a significant role in its partitioning to solids. canada.ca

Photodegradation rate: Predicting the susceptibility of the dye to degradation by sunlight.

Given the current limitations, the use of read-across data from structurally similar analogues is often a more appropriate approach for assessing the properties of complex dyes. canada.ca

Predictive Modeling of this compound Environmental Behavior and Transformation Pathways

Predictive modeling aims to forecast the behavior and transformation of chemicals in the environment. mdpi.com This can involve a range of models, from simple fate models to complex computational simulations of degradation pathways. perpetuaresources.combiorxiv.org

For this compound, predictive modeling of its environmental behavior faces challenges due to the lack of specific experimental data to parameterize and validate the models. rushim.ru However, general principles of environmental chemistry can be used to make qualitative predictions. Given its water solubility, it is expected to be present in the water column upon release, but its ionic character suggests it will likely partition to suspended solids and sediments over time. canada.ca

Predicting transformation pathways often involves combining experimental data with computational methods. researchgate.net In the absence of specific studies on this compound, one can hypothesize potential transformation pathways based on the known chemistry of azo dyes. The primary anaerobic transformation is the reductive cleavage of the azo bond, leading to the formation of aromatic amines. canada.ca Modeling efforts could focus on:

Identifying potential transformation products: Using knowledge of azo dye chemistry to propose likely breakdown products.

Estimating persistence: While difficult to model accurately for this class of compounds, its persistence in water, soil, and sediment is expected to be high under aerobic conditions. canada.ca

The development of robust predictive models for the environmental fate of this compound would require more extensive experimental data on its degradation and partitioning behaviors. acs.orgacs.org

Specialized Industrial and Material Science Applications of Acid Brown 348

Acid Brown 348 as a Chemical Probe for Material Surface Interactions

The specific adsorption characteristics of this compound make it a useful chemical probe for investigating and quantifying the surface properties of various materials. Researchers utilize this dye to understand adsorption mechanisms, capacity, and the influence of environmental parameters on surface interactions.

A notable study explored the removal of this compound from aqueous solutions through ultrasound-assisted adsorption on exfoliated graphite (B72142). niscpr.res.in In this research, the dye served as a probe to evaluate the adsorbent's performance. The results indicated that ultrasound irradiation significantly enhanced the removal of the dye, demonstrating that the process could achieve a 90% removal rate within 120 minutes under specific conditions (2.0 g/L of exfoliated graphite at pH 1 and 40°C). niscpr.res.in The study also used this compound to compare the adsorption capacities of different materials, revealing key differences in their surface interactions with the dye molecule. niscpr.res.in

Further research has utilized other dyes from the same family, such as Acid Brown 354, to probe the effectiveness of novel adsorbent materials like aminized cellulose (B213188) acetate (B1210297) nanofibers. iwaponline.com Such studies, which investigate the effects of pH, temperature, and concentration on dye removal, rely on the dye's consistent and measurable response to characterize the adsorbent's surface chemistry and binding capabilities. iwaponline.com The use of this compound in these contexts allows for the quantification of a material's surface area and adsorption efficiency, providing critical data for the development of new materials for environmental and industrial applications. niscpr.res.in

Table 1: Comparative Adsorption of this compound on Different Sorbents

Sorbent Material Equilibrium Adsorption Capacity (mg/L) Maximum Adsorption Capacity (mg/L) Experimental Conditions Source
Exfoliated Graphite 5.3 37.2 Temp: 40±2°C; Time: 120 min; Sorbent: 2.0 g/L niscpr.res.in
Activated Carbon 18.8 67.8 Temp: 40±2°C; Time: 120 min; Sorbent: 2.0 g/L niscpr.res.in

Integration of this compound into Functional Materials and Composites

This compound is integrated into various materials to create functional composites, where the primary function imparted by the dye is coloration. Its application extends from traditional textiles to modern polymeric materials.

The dye is widely used for coloring protein and animal fibers such as wool and silk, as well as synthetic fibers like polyamide and some nylons. made-in-china.comindiamart.com It is also a common choice for dyeing and shading leather. worlddyevariety.comemperordye.comdyes.co.uk In these applications, the dye forms strong associations with the material's matrix, becoming an integral component that provides a durable and lasting dark red-light brown hue. worlddyevariety.com

Beyond textiles, this compound is incorporated into polymers. It is specifically noted for its use in both thermoplastic and thermoset applications. specialchem.com By dispersing the dye within the polymer matrix, manufacturers can produce colored plastics and composites for a wide range of industrial and consumer products. The integration of this compound into these materials is a practical method of creating functional composites where the aesthetic properties are a key performance indicator.

Research on this compound in Advanced Optical and Electronic Materials

While organic dyes are a significant area of research for applications in advanced optical and electronic materials, such as for nonlinear optical (NLO) properties, optoelectronics, and optical data storage, specific research focusing on this compound in these contexts is not widely available in published literature. wiley-vch.deresearchgate.net Studies often investigate other dye classes for their potential in photonic and optoelectronic devices. researchgate.net Consequently, the application and potential integration of this compound into advanced optical and electronic materials remains an area with limited documented research.

Analytical Reagent Applications of this compound in Non-Biological Contexts

In non-biological contexts, this compound serves as a valuable analytical reagent, specifically as a model compound for testing the efficacy of environmental remediation and water treatment technologies. Its stable, colored, and complex aromatic structure makes it an ideal target analyte for quantifying the performance of degradation and adsorption processes. niscpr.res.in

For instance, research on the degradation of azo dyes has employed this compound as a representative pollutant to evaluate the effectiveness of Fenton-like processes enhanced by ultrasound. [from previous search] In these experiments, the disappearance of the dye's color and the change in its concentration, typically measured by UV-Vis spectroscopy, serve as the primary metrics for determining the reaction's success. The degradation efficiency is calculated based on the initial and final concentrations of this compound, thereby using it as an analytical standard to validate the treatment method.

Similarly, in studies focused on developing new adsorbent materials, this compound is used to measure and compare the adsorption capabilities of substances like exfoliated graphite. niscpr.res.in The amount of dye removed from a solution under controlled conditions provides a quantitative measure of the material's performance, allowing researchers to determine key parameters like adsorption isotherms and kinetics.

Table 2: Application of this compound as an Analytical Reagent in Adsorption Studies

Process Studied Material Tested Parameter Measured Role of this compound Source
Ultrasound-assisted adsorption Exfoliated Graphite Removal efficiency (%) Target analyte for quantifying adsorption niscpr.res.in
Adsorption from aqueous solution Activated Carbon Adsorption capacity (mg/g) Model pollutant to compare sorbent performance niscpr.res.in
Adsorption from wastewater Aminized Cellulose Acetate Nanofibers Removal efficiency (%) Target analyte for quantifying adsorption (using Acid Brown 354 as a proxy) iwaponline.com

Emerging Research Frontiers and Future Perspectives in Acid Brown 348 Studies

Identification of Persistent Knowledge Gaps and Unexplored Research Avenues for Acid Brown 348

Despite progress in understanding the degradation of this compound, significant knowledge gaps remain. The complete toxicological profile of this compound and its degradation byproducts is not fully investigated. asianpubs.org While some studies have focused on its removal from aqueous solutions, the long-term environmental fate and potential for bioaccumulation in different ecosystems are largely unexplored. Further research is needed to understand the chronic effects of low-level exposure on various organisms.

Moreover, the majority of research has centered on wastewater treatment, with less attention paid to the dye's behavior in soil and sediment matrices. The interaction of this compound with soil components and its potential to contaminate groundwater are critical areas that warrant investigation. Additionally, the influence of various environmental factors, such as sunlight, temperature, and microbial populations, on its natural attenuation processes requires more in-depth study.

Development of Sustainable Synthesis and Degradation Methodologies for this compound

The development of greener synthesis routes for this compound is a crucial research avenue. Current manufacturing processes, while not extensively detailed in open literature, likely involve conventional chemical synthesis with associated environmental footprints. Future research should focus on enzymatic or microbial synthesis pathways that could offer more sustainable alternatives.

On the degradation front, significant research has been conducted on various removal techniques. Ultrasound-assisted adsorption on exfoliated graphite (B72142) has shown a 90% removal rate under specific conditions. niscpr.res.in Fenton-like processes, particularly when combined with ultrasonic irradiation, have also proven effective, achieving up to 96% degradation. asianpubs.orgasianpubs.org These methods often involve the cleavage of the azo bonds (-N=N-), a key step in decolorization. asianpubs.org

Future research should prioritize the development of more sustainable and cost-effective degradation technologies. This includes the use of novel catalysts, photocatalysis under visible light, and bioremediation using specifically adapted microbial consortia. The integration of multiple advanced oxidation processes could also lead to more complete mineralization of the dye, preventing the formation of potentially harmful intermediates.

Interactive Table: Degradation Methods for this compound

Degradation MethodKey ParametersRemoval EfficiencyReference
Ultrasound-assisted adsorptionExfoliated graphite, pH 1, 40°C, 120 min90% niscpr.res.in
Ultrasound-promoted Fenton-like processFly ash, H₂O₂, pH 2.5, 40°C, 140 min96% asianpubs.org

Interdisciplinary Research Integrating Advanced Analytics with Environmental Engineering for this compound Management

Addressing the challenges posed by this compound requires a collaborative approach that bridges advanced analytical chemistry with environmental engineering. rice.edu The use of sophisticated analytical techniques is essential for identifying and quantifying the dye and its degradation products in complex environmental matrices. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) have been used to identify degradation compounds, providing insights into reaction pathways. asianpubs.orgasianpubs.org

Future interdisciplinary research should focus on developing real-time monitoring sensors for this compound in industrial effluents. This would enable more effective process control and immediate detection of any accidental releases. Furthermore, combining advanced analytical data with environmental engineering models can help in designing more efficient and targeted wastewater treatment systems. For instance, understanding the specific chemical transformations the dye undergoes during treatment can inform the optimization of reactor design and operating conditions. hws.edu

Role of Artificial Intelligence and Machine Learning in Predicting this compound Behavior and Treatment Efficacy

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the study of environmental contaminants like this compound. researchgate.netacs.org These computational tools can be trained on large datasets to predict the dye's behavior under various environmental conditions. For instance, ML models could predict the adsorption capacity of different sorbents for this compound based on their physicochemical properties and the dye's molecular structure.

In the realm of treatment, AI can be used to optimize the operational parameters of degradation processes for maximum efficiency and minimal cost. researchgate.net By analyzing data from past experiments, machine learning algorithms can identify the optimal pH, temperature, catalyst dosage, and reaction time for a given concentration of the dye. mdpi.com This predictive capability can significantly reduce the time and resources required for process optimization. Furthermore, AI can aid in the discovery of new, more effective catalysts and adsorbents by screening large virtual libraries of materials. nih.gov

Policy Implications and Regulatory Frameworks for this compound Environmental Management

The widespread use of this compound in industries such as textiles and leather necessitates the development of robust regulatory frameworks to manage its environmental impact. lookchem.comyobaiindustries.in While some general regulations on dye disposal exist, specific guidelines for this compound are not well-established. Future policy efforts should focus on setting permissible discharge limits for this dye in industrial effluents.

International and national environmental agencies should collaborate to establish standardized analytical methods for monitoring this compound in the environment. This will ensure data comparability and facilitate the enforcement of regulations. Moreover, policies should incentivize the adoption of cleaner production technologies and sustainable degradation methods by offering financial benefits or tax reductions to compliant industries. The development of eco-labeling schemes for products manufactured without the use of potentially harmful dyes like this compound could also drive market-based environmental improvements.

Q & A

Q. What methodologies are employed to determine the Initial Mass Function (IMF) in young clusters like IC 348?

Researchers combine photometric surveys (e.g., optical and near-infrared imaging) with spectroscopic follow-up to identify cluster members and classify their spectral types . Completeness corrections are applied to account for observational biases, and evolutionary models (e.g., D'Antona & Mazzitelli tracks) are used to estimate masses. The IMF is then derived by fitting a log-normal or power-law function to the mass distribution .

Q. How are amino acids like tryptophan detected in star-forming regions such as IC 348?

Infrared emission bands from molecules are analyzed using telescopes like the Spitzer Space Telescope. Tryptophan is identified by matching observed emission features (e.g., 10 specific bands in IC 348) to laboratory spectra of amino acids. Sensitivity to mid-infrared wavelengths is critical for detecting complex organic molecules in interstellar media .

Q. What observational techniques confirm the youth of substellar candidates (e.g., brown dwarfs) in IC 348?

Youth indicators include strong Hα or Brγ emission (signatures of accretion), K-band veiling (from circumstellar disks), and low surface gravity features in spectra. Photometric surveys are supplemented with kinematic data to rule out foreground/background objects .

Advanced Research Questions

Q. How do discrepancies in IMF slopes between IC 348 and other regions (e.g., Taurus) inform star formation theories?

IC 348’s IMF peaks at 0.1–0.2 M☉, while Taurus peaks near 0.8 M☉. This variation suggests environmental factors (e.g., stellar density, turbulence) influence mass distribution. Methodologically, cross-region comparisons require uniform completeness corrections and consistent evolutionary models to isolate physical differences .

Q. What challenges arise in reconciling substellar object counts with evolutionary models, and how are they addressed?

Discrepancies stem from uncertainties in model temperature scales and ages. Researchers mitigate this by combining spectroscopic data (to confirm youth) with statistical corrections for unresolved binaries, which steepen the low-mass IMF slope by ~0.5 .

Q. How do conflicting interpretations of disk lifetimes in IC 348 impact planet formation models?

Studies show disk lifetimes in IC 348’s core are <3 Myr, shorter than in Taurus. Contradictions arise from differing methods (e.g., Hα vs. Brγ accretion diagnostics). Researchers use multi-wavelength surveys and magnetospheric accretion models (predicting rates of 10⁻⁹–10⁻⁸ M☉ yr⁻¹) to calibrate disk evolution timelines .

Q. What methodological limitations affect the detection of amino acids in interstellar media, and how might future instruments improve sensitivity?

Current limitations include low signal-to-noise ratios in mid-infrared data and confusion with other organic molecules. Future observations with JWST or ELTs could resolve finer spectral features and map spatial distributions in protoplanetary disks .

Methodological Considerations

  • Data Contradiction Analysis : Compare results across instruments (e.g., Spitzer vs. JWST) and apply Bayesian statistics to quantify uncertainties in IMF derivations .
  • Experimental Design : Use adaptive optics and high-resolution spectroscopy to minimize contamination in crowded stellar fields .
  • Reproducibility : Document photometric calibration steps, extinction corrections (AV ≤ 4), and model assumptions (e.g., binary fractions) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.